molecular formula C21H24N2O4 B2358044 2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896367-17-2

2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2358044
CAS No.: 896367-17-2
M. Wt: 368.433
InChI Key: JJIOUIIXBSJSDI-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide is used as a building block for synthesizing more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may involve in vitro and in vivo experiments to evaluate its efficacy and safety.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its pharmacological properties, including its mechanism of action and potential side effects, would be of particular interest.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its unique chemical properties could make it suitable for specific industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and p-toluidine. The synthesis may proceed through the formation of intermediate compounds such as imines or amides, followed by cyclization and acylation reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research and industrial use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-4-7-17(8-5-14)23-13-16(12-21(23)25)22-20(24)11-15-6-9-18(26-2)19(10-15)27-3/h4-10,16H,11-13H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIOUIIXBSJSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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